molecular formula C15H12ClN3O B12024666 (1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol

(1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol

Cat. No.: B12024666
M. Wt: 285.73 g/mol
InChI Key: QDBLXKPDLOBYPB-UHFFFAOYSA-N
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Description

(1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is a complex organic compound featuring a pyrazole ring substituted with a chlorophenyl and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate hydrazine derivatives with 3-chlorobenzaldehyde and pyridine-3-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (1-(3-Chlorophenyl)-3-(pyridin-2-YL)-1H-pyrazol-4-YL)methanol
  • (1-(3-Chlorophenyl)-3-(pyridin-4-YL)-1H-pyrazol-4-YL)methanol
  • (1-(4-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol

Uniqueness

The uniqueness of (1-(3-Chlorophenyl)-3-(pyridin-3-YL)-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine and pyridine groups can affect the compound’s binding affinity and selectivity towards different targets, making it a valuable compound for research and development.

Properties

IUPAC Name

[1-(3-chlorophenyl)-3-pyridin-3-ylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-13-4-1-5-14(7-13)19-9-12(10-20)15(18-19)11-3-2-6-17-8-11/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBLXKPDLOBYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CN=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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